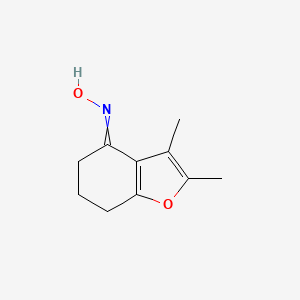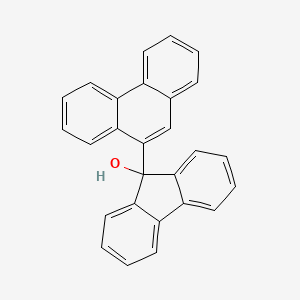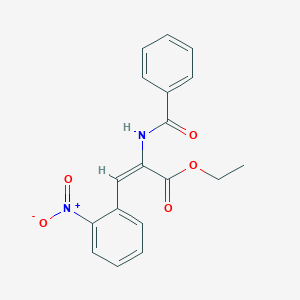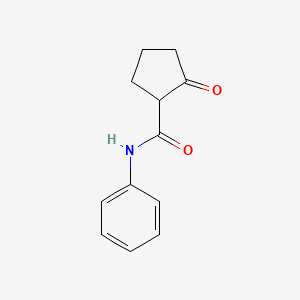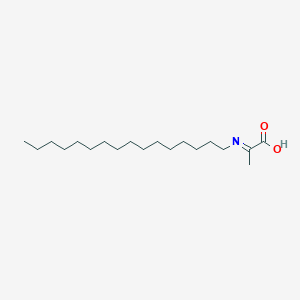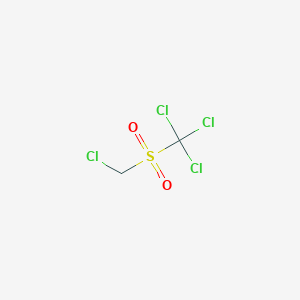
Trichloro(chloromethanesulfonyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(chloromethanesulfonyl)methane is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of three chlorine atoms and a chloromethanesulfonyl group attached to a central methane molecule. This compound is known for its reactivity and is used in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trichloro(chloromethanesulfonyl)methane can be synthesized through the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction typically involves the following steps:
Chlorination with Thionyl Chloride: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ]
Chlorination with Phosgene: [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes using similar reagents and conditions as described above. The reactions are typically carried out in controlled environments to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro(chloromethanesulfonyl)methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like ammonia (NH_3) and amines are commonly used.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Trichloro(chloromethanesulfonyl)methane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl groups.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of trichloro(chloromethanesulfonyl)methane involves its reactivity as an electrophile. The compound can react with nucleophiles, leading to the formation of various products. The sulfonyl group is highly reactive and can participate in multiple chemical transformations, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: An organosulfur compound with the formula CH_3SO_2Cl, used in similar applications.
Trichloromethane (Chloroform): An organic compound with the formula CHCl_3, used as a solvent and in chemical synthesis.
Uniqueness
Trichloro(chloromethanesulfonyl)methane is unique due to the presence of both trichloro and sulfonyl groups, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it valuable in various synthetic applications.
Propriétés
Numéro CAS |
5324-74-3 |
|---|---|
Formule moléculaire |
C2H2Cl4O2S |
Poids moléculaire |
231.9 g/mol |
Nom IUPAC |
trichloro(chloromethylsulfonyl)methane |
InChI |
InChI=1S/C2H2Cl4O2S/c3-1-9(7,8)2(4,5)6/h1H2 |
Clé InChI |
WATNRNMXVATJLV-UHFFFAOYSA-N |
SMILES canonique |
C(S(=O)(=O)C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


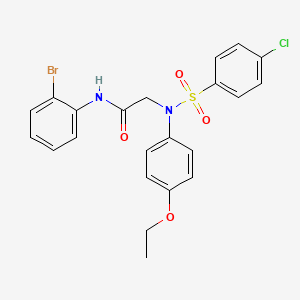
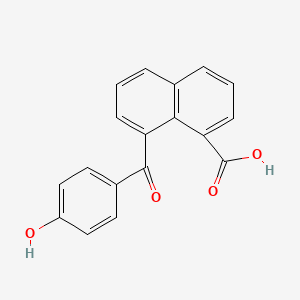
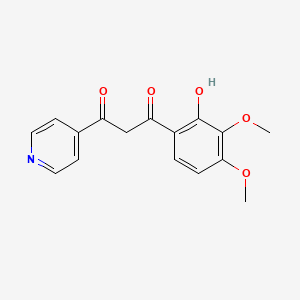
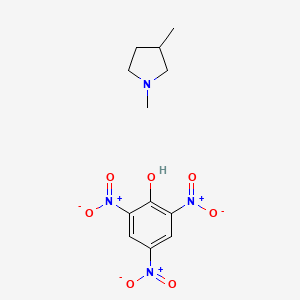
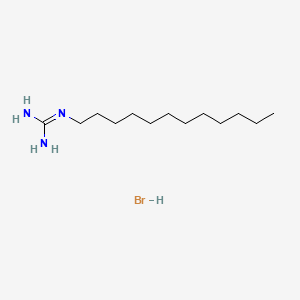
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)

